2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonate
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Overview
Description
2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonate is a useful research compound. Its molecular formula is C8H4NO5S- and its molecular weight is 226.19 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions . For example, methanesulfonic acid in methanol under reflux conditions can be used to synthesize indole derivatives .
Industrial Production Methods
it is known that the compound can be synthesized as an impurity during the production of coal tar-derived dyes .
Chemical Reactions Analysis
Types of Reactions
2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert it into other indole derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized indole derivatives, while substitution can introduce different functional groups into the indole ring .
Scientific Research Applications
2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical chemistry.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonate involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit specific cancer cell pathways, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Sodium 2,3-dioxo-5-indolinesulfonate: A similar compound with a slightly different structure.
Indole derivatives: Various indole derivatives share similar chemical properties and biological activities.
Uniqueness
2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonate is unique due to its specific sulfonate group at the 5-position of the indole ring. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
2,3-dioxo-1H-indole-5-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO5S/c10-7-5-3-4(15(12,13)14)1-2-6(5)9-8(7)11/h1-3H,(H,9,10,11)(H,12,13,14)/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHYCFBVIXOJJO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4NO5S- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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